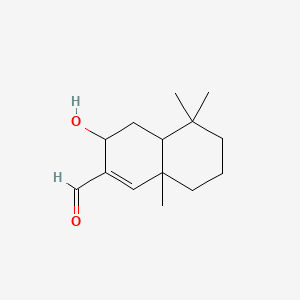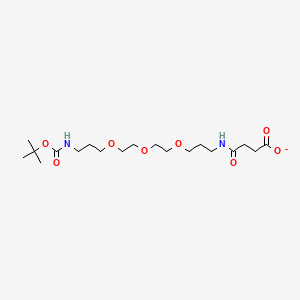
6,9,12-Trioxa-2,16-diazaeicosanedioic acid, 17-oxo-, 1-(1,1-dimethylethyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,9,12-Trioxa-2,16-diazaeicosanedioic acid, 17-oxo-, 1-(1,1-dimethylethyl) ester is a complex organic compound with the empirical formula C19H36N2O8. . This compound is notable for its unique structure, which includes multiple ether and amide linkages, making it a versatile molecule in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,9,12-Trioxa-2,16-diazaeicosanedioic acid, 17-oxo-, 1-(1,1-dimethylethyl) ester typically involves the reaction of N-Boc-protected diamines with succinic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Protection of Diamine: The diamine is protected using Boc anhydride to form N-Boc-protected diamine.
Reaction with Succinic Anhydride: The protected diamine is then reacted with succinic anhydride in the presence of a base such as triethylamine.
Purification: The product is purified using techniques such as column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized for maximum yield.
Purification and Quality Control: The product is purified using industrial-scale chromatography and undergoes rigorous quality control to ensure consistency and purity.
化学反応の分析
Types of Reactions
6,9,12-Trioxa-2,16-diazaeicosanedioic acid, 17-oxo-, 1-(1,1-dimethylethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The ester and amide groups can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
6,9,12-Trioxa-2,16-diazaeicosanedioic acid, 17-oxo-, 1-(1,1-dimethylethyl) ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers and as a cross-linking agent in various materials.
作用機序
The mechanism of action of 6,9,12-Trioxa-2,16-diazaeicosanedioic acid, 17-oxo-, 1-(1,1-dimethylethyl) ester involves its interaction with specific molecular targets. The compound can form stable complexes with proteins and enzymes, affecting their activity and function. The pathways involved include:
Binding to Active Sites: The compound can bind to the active sites of enzymes, inhibiting or modulating their activity.
Cross-Linking: It can cross-link proteins, leading to changes in their structure and function.
類似化合物との比較
Similar Compounds
N-Boc-N’-succinyl-4,7,10-trioxa-1,13-tridecanediamine: A closely related compound with similar structural features.
N-Fmoc-N’-succinyl-4,7,10-trioxa-1,13-tridecanediamine: Another similar compound used in peptide synthesis.
Uniqueness
6,9,12-Trioxa-2,16-diazaeicosanedioic acid, 17-oxo-, 1-(1,1-dimethylethyl) ester is unique due to its specific combination of ether and amide linkages, which provide it with distinct chemical properties and reactivity. Its ability to form stable complexes with proteins and enzymes makes it particularly valuable in biochemical research .
特性
分子式 |
C19H35N2O8- |
|---|---|
分子量 |
419.5 g/mol |
IUPAC名 |
4-[3-[2-[2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propoxy]ethoxy]ethoxy]propylamino]-4-oxobutanoate |
InChI |
InChI=1S/C19H36N2O8/c1-19(2,3)29-18(25)21-9-5-11-27-13-15-28-14-12-26-10-4-8-20-16(22)6-7-17(23)24/h4-15H2,1-3H3,(H,20,22)(H,21,25)(H,23,24)/p-1 |
InChIキー |
RTHQDNQOODHVLK-UHFFFAOYSA-M |
正規SMILES |
CC(C)(C)OC(=O)NCCCOCCOCCOCCCNC(=O)CCC(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


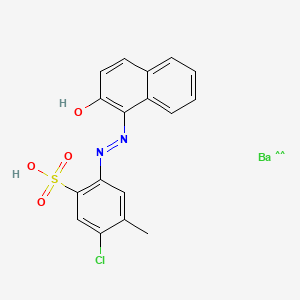
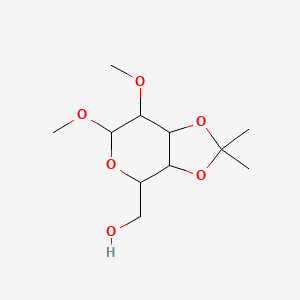
![4-[(3,4-Dimethoxyphenyl)-hydroxymethyl]-3-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B12324773.png)

![3-[3-(4-Fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one](/img/structure/B12324779.png)
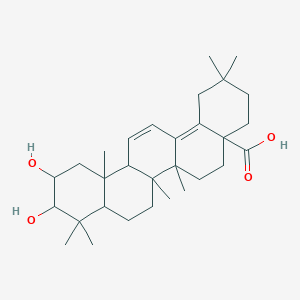
![N,N-dimethyl-1-(4,5,6,7-tetrahydrothieno[2,3-c]pyridin-7-yl)methanamine](/img/structure/B12324806.png)
![[(3,4-Dimethoxyphenyl)-[4-[(3,4-dimethoxyphenyl)methyl]-5-oxooxolan-3-yl]methyl] acetate](/img/structure/B12324813.png)
![N-[(3S)-pyrrolidin-3-yl]isoquinoline-5-sulfonamide](/img/structure/B12324821.png)
![N-[3-oxo-3',6'-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-1,9'-xanthene]-5-yl]acetamide](/img/structure/B12324839.png)
![4-[2-[[2-[[2-[[6-amino-2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoylamino]-5-[[1-[[1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12324842.png)

